4-Bromo-2-(trifluoromethyl)phenylacetylene

説明

BenchChem offers high-quality 4-Bromo-2-(trifluoromethyl)phenylacetylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(trifluoromethyl)phenylacetylene including the price, delivery time, and more detailed information at info@benchchem.com.

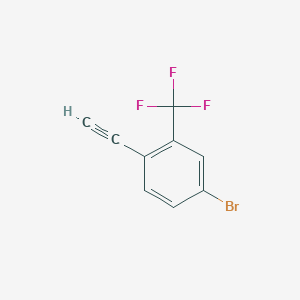

Structure

3D Structure

特性

IUPAC Name |

4-bromo-1-ethynyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSKTSNKBDXRQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Foundational Roles of Aryl Halides and Alkynes in Organic Synthesis

Aryl halides and alkynes are fundamental components in the toolkit of synthetic organic chemists, primarily due to their reactivity in forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgorganic-chemistry.org

Aryl Halides: These compounds, where a halogen atom is directly attached to an aromatic ring, are key substrates in a multitude of cross-coupling reactions. rsc.org The carbon-halogen bond can be selectively activated by transition metal catalysts, most notably palladium, to form new bonds. organic-chemistry.orgwikipedia.org Reactions like the Suzuki, Stille, and Sonogashira couplings utilize aryl halides to connect different organic fragments, a process that has become indispensable for synthesizing pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org The reactivity of the halide (I > Br > Cl) allows for controlled, sequential reactions on poly-halogenated aromatic rings. wikipedia.org

Alkynes: Characterized by a carbon-carbon triple bond, alkynes are highly versatile functional groups. chemicalbook.comresearchgate.net The triple bond can undergo a wide array of transformations, including addition reactions, hydrogenations, and cycloadditions. researchgate.netfluoromart.com Terminal alkynes, which have a hydrogen atom attached to one of the triple-bonded carbons, are particularly important. fluoromart.com This hydrogen is weakly acidic, allowing for its removal to form an acetylide anion, a potent nucleophile for creating new carbon-carbon bonds. fluoromart.com Furthermore, terminal alkynes are crucial partners in Sonogashira cross-coupling reactions, where they are joined with aryl or vinyl halides. organic-chemistry.orgwikipedia.org

The combination of an aryl bromide and a terminal alkyne within the same molecule, as seen in 4-Bromo-2-(trifluoromethyl)phenylacetylene, creates a powerful bifunctional building block for synthesizing complex molecular architectures through controlled, stepwise coupling reactions.

The Strategic Value of Trifluoromethylated Arenes in Molecular Design

The incorporation of a trifluoromethyl (-CF3) group into aromatic systems is a widely employed strategy in medicinal chemistry and materials science. nih.govethz.ch The unique properties of the -CF3 group can profoundly influence the characteristics of a molecule.

The trifluoromethyl group is highly electron-withdrawing and possesses high lipophilicity. acs.org In drug design, adding a -CF3 group can significantly enhance a compound's metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450. nih.govethz.ch This increased stability can lead to a longer half-life in the body. Furthermore, the lipophilicity of the -CF3 group can improve a drug's ability to permeate cellular membranes. nih.govacs.org Its strong electronegativity can also modify the acidity or basicity of nearby functional groups and influence binding interactions with biological targets. acs.org Approximately 20% of all marketed pharmaceuticals contain at least one fluorine atom, highlighting the importance of fluorinated motifs in drug discovery. acs.orgthermofisher.com

| Property Enhanced by -CF3 Group | Consequence in Molecular Design |

| Metabolic Stability | Increased resistance to enzymatic degradation, leading to longer drug half-life. nih.govacs.org |

| Lipophilicity | Improved permeability across biological membranes. nih.govacs.org |

| Binding Affinity | Altered electronic properties can enhance interactions with protein targets. acs.org |

| Bioavailability | Combination of stability and permeability can lead to better absorption and distribution. acs.org |

Research Trajectories for 4 Bromo 2 Trifluoromethyl Phenylacetylene

Research involving 4-Bromo-2-(trifluoromethyl)phenylacetylene primarily focuses on its application as a versatile intermediate in organic synthesis, particularly through selective cross-coupling reactions. The molecule's structure allows for sequential functionalization at the bromine and alkyne positions, enabling the construction of complex, highly substituted trifluoromethylated aromatic compounds.

A key synthetic route to this class of compounds involves the site-selective Sonogashira cross-coupling of 1,4-dibromo-2-(trifluoromethyl)benzene. researchgate.net Studies have shown that the reaction with terminal alkynes proceeds with high selectivity, with the coupling occurring preferentially at the C-4 position (para to the trifluoromethyl group), leaving the bromine at C-1 (ortho to the trifluoromethyl group) intact. researchgate.net This selectivity is attributed to both electronic and steric factors, providing a reliable method to synthesize 4-alkynyl-1-bromo-2-(trifluoromethyl)benzene derivatives. researchgate.net The remaining bromine atom can then be used in a subsequent cross-coupling reaction to introduce a different substituent.

Table 1: Site-Selective Sonogashira Coupling of 1,4-Dibromo-2-(trifluoromethyl)benzene

| Alkyne Reactant | Catalyst System | Base/Solvent | Product (4-alkynyl-1-bromo-2-(trifluoromethyl)benzene) |

|---|---|---|---|

| Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 4-(Phenylethynyl)-1-bromo-2-(trifluoromethyl)benzene |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 4-((Trimethylsilyl)ethynyl)-1-bromo-2-(trifluoromethyl)benzene |

This table illustrates the general conditions for synthesizing the structural backbone of the title compound, based on the selective reactivity of its precursor. researchgate.net

The research trajectory for 4-Bromo-2-(trifluoromethyl)phenylacetylene itself is as a bifunctional building block. Having both a reactive C-Br bond and a terminal alkyne, it is an ideal substrate for creating advanced materials and complex drug-like molecules. For instance, the alkyne can be used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloadditions, to form triazole rings, while the bromide can participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This dual reactivity allows for the programmed and convergent synthesis of elaborate molecular structures that benefit from the advantageous properties conferred by the trifluoromethyl group.

An in-depth examination of the synthetic pathways leading to 4-Bromo-2-(trifluoromethyl)phenylacetylene and its essential precursors reveals a variety of chemical strategies. These methodologies range from direct palladium-catalyzed reactions to the multi-step construction of functionalized intermediates.

Strategic Utility of 4 Bromo 2 Trifluoromethyl Phenylacetylene in Complex Molecular Architecture

Building Block in Heterocyclic Synthesis

The inherent functionalities of 4-Bromo-2-(trifluoromethyl)phenylacetylene make it an ideal starting material for the construction of a wide array of heterocyclic compounds, which are core scaffolds in numerous pharmaceuticals, agrochemicals, and materials.

Quinoline (B57606) and Quinazolinone Frameworks

While direct, one-pot syntheses of quinoline and quinazolinone frameworks from 4-Bromo-2-(trifluoromethyl)phenylacetylene are not extensively documented, its strategic use in multi-step synthetic sequences is a viable approach. The Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms, serves as a key transformation.

For the synthesis of quinolines, 4-Bromo-2-(trifluoromethyl)phenylacetylene can be coupled with an appropriately substituted ortho-iodoaniline derivative. The resulting 2-alkynyl aniline (B41778) intermediate can then undergo an intramolecular cyclization to furnish the quinoline ring system. The reaction conditions for such cyclizations can vary, often employing electrophilic reagents or metal catalysts to promote the ring closure.

Similarly, for the construction of quinazolinone frameworks, 4-Bromo-2-(trifluoromethyl)phenylacetylene can be envisioned to react with ortho-amino-benzamides or related precursors. Palladium-catalyzed methodologies are often employed for the synthesis of quinazolinones from ortho-haloanilines and terminal alkynes, suggesting a potential pathway for the utilization of this specific phenylacetylene (B144264).

A general representation of these synthetic strategies is presented in the following table:

| Heterocyclic Framework | General Synthetic Strategy | Key Reactions |

| Quinoline | Sonogashira coupling of 4-Bromo-2-(trifluoromethyl)phenylacetylene with an ortho-iodoaniline followed by intramolecular cyclization. | Sonogashira Coupling, Electrophilic or Metal-catalyzed Cyclization |

| Quinazolinone | Palladium-catalyzed reaction of 4-Bromo-2-(trifluoromethyl)phenylacetylene with an ortho-amino-benzamide derivative. | Palladium-catalyzed Annulation |

Indole (B1671886) Derivatives

The synthesis of indole derivatives often relies on the formation of a key bond between the C2 and C3 positions of the indole ring. The Larock indole synthesis, a palladium-catalyzed heteroannulation of an ortho-haloaniline and a disubstituted alkyne, provides a powerful method for this transformation.

In a strategic application, 4-Bromo-2-(trifluoromethyl)phenylacetylene can be coupled with an ortho-iodoaniline via a Sonogashira reaction to generate a 2-(alkynyl)aniline intermediate. This intermediate is a prime substrate for a subsequent intramolecular cyclization, often catalyzed by a palladium complex, to yield the corresponding indole derivative. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the aniline and the alkyne.

The following table summarizes this approach:

| Reaction | Reactants | Product |

| Larock-type Indole Synthesis | 4-Bromo-2-(trifluoromethyl)phenylacetylene and ortho-iodoaniline | 2-(4-Bromo-2-(trifluoromethyl)phenyl)-1H-indole |

This method allows for the introduction of the sterically demanding and electronically distinct 4-bromo-2-(trifluoromethyl)phenyl group at the 2-position of the indole nucleus, a substitution pattern that can be challenging to achieve through classical indole syntheses like the Fischer or Bischler-Möhlau methods.

Pyrazole (B372694) Derivatives

The construction of the pyrazole ring system typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. A key precursor for the synthesis of pyrazoles incorporating the 4-bromo-2-(trifluoromethyl)phenyl moiety is the corresponding hydrazine, namely [4-Bromo-2-(trifluoromethyl)phenyl]hydrazine, which is commercially available.

This hydrazine can be condensed with a variety of 1,3-dielectrophiles to afford substituted pyrazoles. For instance, reaction with a β-diketone would yield a 1,3,5-trisubstituted pyrazole. The regioselectivity of the condensation is influenced by the electronic and steric nature of the substituents on both reactants.

Alternatively, 4-Bromo-2-(trifluoromethyl)phenylacetylene itself can participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as diazo compounds, to directly form the pyrazole ring. This approach offers a convergent and often highly regioselective route to pyrazoles.

The table below outlines these synthetic pathways:

| Synthetic Approach | Reactants | Product |

| Condensation | [4-Bromo-2-(trifluoromethyl)phenyl]hydrazine and a 1,3-dicarbonyl compound | 1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrazole derivative |

| [3+2] Cycloaddition | 4-Bromo-2-(trifluoromethyl)phenylacetylene and a diazo compound | 3-(4-Bromo-2-(trifluoromethyl)phenyl)pyrazole derivative |

Precursor for Advanced Organic Intermediates

Beyond its direct use in heterocyclic synthesis, 4-Bromo-2-(trifluoromethyl)phenylacetylene serves as a valuable precursor for the synthesis of other advanced organic intermediates, expanding its synthetic utility.

Synthesis of Substituted Phenylacetic Acids and Amines

The terminal alkyne functionality of 4-Bromo-2-(trifluoromethyl)phenylacetylene can be readily transformed into other functional groups. For instance, hydration of the alkyne, typically catalyzed by mercury salts or other transition metal complexes, would yield the corresponding phenylacetone (B166967) derivative. Subsequent oxidation, for example, using a haloform reaction, could then provide the corresponding phenylacetic acid.

Furthermore, the bromine atom on the aromatic ring can be replaced by an amino group through various methods, such as the Buchwald-Hartwig amination. This would lead to the formation of an amino-substituted phenylacetylene, which could then be further elaborated. Alternatively, the bromo-substituted phenylacetic acid, obtained as described above, could undergo amination to produce an amino-phenylacetic acid derivative.

Generation of Functionalized Aromatic Aldehydes and Ketones

The transformation of the acetylenic group provides a direct route to functionalized aromatic ketones. As mentioned previously, hydration of 4-Bromo-2-(trifluoromethyl)phenylacetylene yields 1-(4-bromo-2-(trifluoromethyl)phenyl)ethan-1-one. This ketone can then serve as a versatile intermediate for a variety of subsequent reactions, such as aldol (B89426) condensations or Grignard additions.

To generate the corresponding aromatic aldehyde, a more indirect route would be necessary. One potential approach involves the hydroboration-oxidation of the terminal alkyne to yield the corresponding alcohol, which can then be oxidized to the aldehyde using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC).

The following table summarizes the transformations to key intermediates:

| Target Intermediate | Synthetic Transformation | Reagents |

| Substituted Phenylacetic Acid | Hydration of alkyne followed by oxidation | HgSO₄/H₂SO₄, then Br₂/NaOH |

| Substituted Phenylamine | Buchwald-Hartwig amination | Pd catalyst, ligand, base, amine source |

| Functionalized Aromatic Ketone | Hydration of alkyne | HgSO₄/H₂SO₄ |

| Functionalized Aromatic Aldehyde | Hydroboration-oxidation of alkyne followed by oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH; 3. PCC |

4-Bromo-2-(trifluoromethyl)phenylacetylene stands out as a strategically important building block in organic synthesis. Its trifunctional nature allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic frameworks and advanced organic intermediates. The ability to selectively manipulate the alkyne, the bromine atom, and the trifluoromethyl-substituted phenyl ring provides chemists with a powerful tool for the construction of novel molecules with potential applications in various fields of chemical science.

Cascade and Multicomponent Reactions Incorporating the Compound

Despite the synthetic potential offered by its bifunctional nature—a reactive terminal alkyne and a bromo-substituted aromatic ring bearing an electron-withdrawing trifluoromethyl group—a thorough review of scientific literature reveals a notable scarcity of published research detailing the specific application of 4-Bromo-2-(trifluoromethyl)phenylacetylene in cascade or multicomponent reactions.

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. These processes are of significant interest in medicinal and materials chemistry for the rapid construction of complex molecular scaffolds from simple precursors.

The structural motifs within 4-Bromo-2-(trifluoromethyl)phenylacetylene would theoretically make it an attractive substrate for such transformations. The terminal alkyne is a versatile functional group that can participate in a wide array of cycloadditions, annulations, and coupling reactions. Simultaneously, the bromo- and trifluoromethyl-substituted phenyl ring provides sites for transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, which could be integrated into a cascade sequence.

However, at present, there is a lack of specific examples in the chemical literature that demonstrate the successful integration of 4-Bromo-2-(trifluoromethyl)phenylacetylene into cascade or multicomponent reaction schemes to build complex molecular architectures. While numerous studies describe cascade and multicomponent reactions utilizing other substituted phenylacetylenes or compounds with trifluoromethyl groups, the unique combination of functionalities in 4-Bromo-2-(trifluoromethyl)phenylacetylene remains an underexplored area of research in this context.

Further investigation and methods development are required to unlock the potential of this compound as a building block in these advanced, efficiency-driven synthetic methodologies. The development of novel catalytic systems or reaction conditions could enable its use in the synthesis of diverse heterocyclic and carbocyclic structures through elegant and atom-economical cascade or multicomponent pathways.

Applications in Materials Science and Polymer Chemistry

Poly(phenylacetylene) Derivatives

Poly(phenylacetylene)s (PPAs) are a class of conjugated polymers characterized by a backbone of alternating carbon-carbon single and double bonds with pendant phenyl groups. The electronic and physical properties of these polymers can be finely tuned by introducing substituents onto the phenyl rings. The presence of the electron-withdrawing trifluoromethyl group and the synthetically versatile bromo group in 4-Bromo-2-(trifluoromethyl)phenylacetylene makes its corresponding polymer a candidate for various specialized applications.

Polymerization Mechanisms (e.g., Rhodium-Catalyzed, Metathesis)

The polymerization of substituted phenylacetylenes, including 4-Bromo-2-(trifluoromethyl)phenylacetylene, is typically achieved through transition-metal-catalyzed methods. Two of the most prominent and effective mechanisms are rhodium-catalyzed polymerization and metathesis polymerization.

Rhodium-Catalyzed Polymerization: Rhodium(I) complexes are highly efficient catalysts for the polymerization of phenylacetylene (B144264) derivatives, often proceeding via a coordination-insertion mechanism. rsc.orgunizar.es This method is particularly noted for its ability to produce highly stereoregular polymers, predominantly with a cis-transoidal structure. unizar.es The polymerization is initiated by the coordination of the monomer to the rhodium center, followed by insertion of the acetylene (B1199291) unit into a rhodium-carbon bond. The bulky ortho-substituent (trifluoromethyl group) in 4-Bromo-2-(trifluoromethyl)phenylacetylene can influence the catalytic activity and the properties of the resulting polymer. While specific studies on this exact monomer are not prevalent, research on similarly structured monomers suggests that bulky groups can lead to polymers with very high molar mass. rsc.org

Metathesis Polymerization: Olefin metathesis catalysts, particularly those based on molybdenum and tungsten, are also employed for the polymerization of phenylacetylenes. osti.gov This mechanism involves the formation of a metal-carbene intermediate, which then reacts with the acetylene monomer in a [2+2] cycloaddition to form a metallacyclobutene. Subsequent cycloreversion yields a new metal-carbene and the growing polymer chain. While effective, metathesis polymerization of phenylacetylenes can sometimes be less controlled compared to rhodium-catalyzed methods, potentially leading to polymers with broader molecular weight distributions. The presence of the trifluoromethyl group may also influence the choice of solvent, with environmentally benign options like benzotrifluoride being a possibility. mdpi.com

A comparison of these polymerization methods for substituted phenylacetylenes is presented in the table below.

| Polymerization Method | Catalyst Examples | Typical Polymer Structure | Control over Polymerization |

| Rhodium-Catalyzed | [Rh(nbd)Cl]₂/NEt₃, (nbd)Rh(acac) | High cis-transoidal content, stereoregular | Often living/controlled, narrow molecular weight distribution |

| Metathesis | WCl₆/Ph₄Sn, MoOCl₄–n‐Bu₄Sn | Can vary, may lead to cross-linking | Can be less controlled, broader molecular weight distribution |

Table 1: Comparison of Common Polymerization Mechanisms for Phenylacetylenes. This table is generated based on general knowledge of phenylacetylene polymerization. rsc.orgunizar.esosti.govacs.orgdntb.gov.ua

Control of Polymerization Stereoregularity

The stereoregularity of poly(phenylacetylene)s, which refers to the spatial arrangement of the pendant phenyl groups along the polymer backbone, is a critical factor that dictates the polymer's properties, including its crystallinity, solubility, and electronic characteristics. For substituted phenylacetylenes, rhodium-based catalysts are particularly effective in achieving high stereoregularity, typically yielding polymers with a high cis-content. mdpi.com

The bulky trifluoromethyl group at the ortho position of 4-Bromo-2-(trifluoromethyl)phenylacetylene is expected to play a significant role in controlling the stereochemistry of the polymerization. The steric hindrance imposed by this bulky substituent can favor the formation of a specific isomer, leading to a highly regular polymer structure. acs.org Studies on other phenylacetylenes with bulky ortho-substituents have shown that such steric pressure can lead to the formation of helical polymer chains. acs.orgacs.org While the specific stereoregularity of poly(4-bromo-2-(trifluoromethyl)phenylacetylene) would require empirical investigation, the general principles of substituted phenylacetylene polymerization suggest that a high degree of stereocontrol is achievable.

Fabrication of Conjugated Polymer Systems

The polymerization of 4-Bromo-2-(trifluoromethyl)phenylacetylene directly leads to the formation of a π-conjugated polymer system. The alternating single and double bonds along the polyacetylene backbone allow for the delocalization of π-electrons, which is the fundamental requirement for a material to exhibit semiconducting properties. The pendant 4-bromo-2-(trifluoromethyl)phenyl groups modify the electronic properties of this conjugated backbone.

Furthermore, the presence of the bromo-substituent offers a valuable handle for post-polymerization modification. This allows for the further tuning of the polymer's properties or for its integration into more complex macromolecular architectures. For instance, the bromo-group can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to attach other functional moieties to the polymer side chains, thereby creating even more complex and functional conjugated polymer systems. rsc.org

Oligomer and Macrocycle Formation

While the primary focus is often on the formation of high molecular weight polymers, the synthesis of well-defined oligomers and macrocycles from phenylacetylene derivatives is also an area of interest in materials science. Cyclotrimerization reactions, for example, can lead to the formation of substituted benzene rings. For 4-Bromo-2-(trifluoromethyl)phenylacetylene, such reactions could yield symmetrically substituted hexasubstituted benzene derivatives, which could serve as building blocks for larger, well-defined molecular architectures like dendrimers or discotic liquid crystals. The specific conditions and catalysts used for polymerization can be tuned to favor the formation of these smaller, well-defined structures over long polymer chains.

Role in the Synthesis of Optoelectronic Materials (General Principles)

Conjugated polymers are the cornerstone of organic optoelectronics, finding applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govresearchgate.net The incorporation of trifluoromethyl groups into conjugated polymers is a well-established strategy to enhance their performance and stability. nih.gov

The electron-withdrawing nature of the trifluoromethyl group can lower the HOMO and LUMO energy levels of the polymer. This can improve the polymer's stability towards oxidation and facilitate electron injection in electronic devices. nih.gov Furthermore, the fluorine atoms in the trifluoromethyl group can induce favorable intermolecular interactions, potentially leading to more ordered packing in the solid state, which is beneficial for charge transport. nih.gov The polymer derived from 4-Bromo-2-(trifluoromethyl)phenylacetylene, with its conjugated backbone and electron-deficient side chains, is therefore a promising candidate for use as an active material in a variety of optoelectronic devices. rsc.org

Contribution to Liquid Crystalline Systems (General Principles)

Liquid crystalline polymers combine the properties of polymers with the anisotropic nature of liquid crystals. wikipedia.org Side-chain liquid crystalline polymers (SCLCPs), where mesogenic (liquid crystal-forming) units are attached to a polymer backbone, are a major class of these materials. nih.gov The rigid, rod-like structure of the poly(phenylacetylene) backbone, especially when rendered more conformationally regular by bulky substituents, can serve as a suitable scaffold for the attachment of mesogenic side groups.

Theoretical and Computational Investigations on 4 Bromo 2 Trifluoromethyl Phenylacetylene

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. researchgate.nettci-thaijo.org By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic energies. For 4-Bromo-2-(trifluoromethyl)phenylacetylene, DFT studies are crucial for understanding the influence of its substituent groups—the bromo, trifluoromethyl, and acetylene (B1199291) moieties—on the phenyl ring.

Calculations would typically be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to ensure accuracy. nih.govbiointerfaceresearch.com The optimized molecular structure would reveal key bond lengths and angles. The presence of the electron-withdrawing trifluoromethyl group and the bromine atom is expected to significantly influence the electron distribution across the aromatic system.

A primary focus of DFT studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, stability, and electronic absorption properties. researchgate.netnih.gov A smaller gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. tci-thaijo.org These maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 4-Bromo-2-(trifluoromethyl)phenylacetylene, the MEP would likely show negative potential around the acetylene group and the bromine atom, while the region near the trifluoromethyl group would exhibit a positive potential.

Table 1: Calculated Electronic Properties of 4-Bromo-2-(trifluoromethyl)phenylacetylene

| Parameter | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 7.2 eV |

| Electron Affinity | 1.5 eV |

Note: The values in this table are hypothetical and represent typical results from DFT calculations for similar molecules.

Computational Analysis of Reaction Mechanisms and Transition States

Understanding the pathways of chemical reactions is fundamental to synthetic chemistry. Computational analysis provides a means to explore reaction mechanisms, identify intermediates, and characterize transition states. nih.gov For 4-Bromo-2-(trifluoromethyl)phenylacetylene, this is particularly useful for predicting its behavior in reactions such as cross-coupling, cycloadditions, and nucleophilic additions to the acetylene group.

By mapping the potential energy surface of a reaction, computational methods can determine the most likely reaction pathway. nih.gov This involves calculating the energies of reactants, products, intermediates, and transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. nih.gov The activation energy, which is the difference in energy between the reactants and the transition state, is a key determinant of the reaction rate.

For example, in a Sonogashira coupling reaction involving 4-Bromo-2-(trifluoromethyl)phenylacetylene, computational analysis could be used to investigate the oxidative addition, transmetalation, and reductive elimination steps. The geometry of the transition states for each step could be determined, providing insights into the steric and electronic factors that control the reaction's efficiency.

Vibrational frequency analysis is used to confirm the nature of the calculated stationary points. nih.gov Reactants, products, and intermediates will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Table 2: Calculated Activation Energies for a Hypothetical Reaction of 4-Bromo-2-(trifluoromethyl)phenylacetylene

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Oxidative Addition | TS1 | 15.2 |

| Transmetalation | TS2 | 10.5 |

| Reductive Elimination | TS3 | 12.8 |

Note: The values in this table are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Supramolecular Assembly

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. uvm.edu By solving Newton's equations of motion for a collection of atoms, MD simulations can model the dynamic processes of molecules, including their aggregation and self-assembly into larger supramolecular structures. nih.govnih.gov For 4-Bromo-2-(trifluoromethyl)phenylacetylene, MD simulations can provide insights into how individual molecules interact to form ordered assemblies, which is crucial for the design of new materials with specific properties.

These simulations can reveal the preferred packing arrangements of the molecules in the solid state or in solution. Intermolecular interactions, such as π-π stacking of the phenyl rings, halogen bonding involving the bromine atom, and dipole-dipole interactions, play a crucial role in directing the self-assembly process. MD simulations can quantify the strength and geometry of these interactions.

The simulations are typically initiated by placing a number of 4-Bromo-2-(trifluoromethyl)phenylacetylene molecules in a simulation box with a chosen solvent and allowing the system to evolve over time. By analyzing the trajectories of the molecules, it is possible to observe the formation of dimers, trimers, and larger aggregates. The final, stable structures can provide a model for the bulk material's morphology.

Radial distribution functions can be calculated from the simulation data to determine the probability of finding a particular atom or group at a certain distance from another. This provides detailed information about the local structure of the assembled system.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry can be a predictive tool for the outcome of organic reactions, including reactivity and selectivity. nih.gov For 4-Bromo-2-(trifluoromethyl)phenylacetylene, which has multiple reactive sites, predicting the regioselectivity and stereoselectivity of a reaction is of great importance.

Reactivity indices derived from DFT calculations, such as the Fukui functions and local softness, can be used to identify the most reactive sites in the molecule. These indices indicate which atoms are most susceptible to nucleophilic or electrophilic attack. For instance, the acetylenic carbons and the carbon atom bonded to the bromine are likely to be key sites of reactivity.

When a reaction can lead to multiple products, computational methods can be used to predict the major product by comparing the activation energies of the different reaction pathways. nih.gov The pathway with the lowest activation energy will be the most favorable kinetically and will likely lead to the major product. This is particularly useful for predicting the regioselectivity of addition reactions to the acetylene group or the outcome of competing coupling reactions at the bromo and acetylenic positions.

For example, in a Diels-Alder reaction where 4-Bromo-2-(trifluoromethyl)phenylacetylene acts as the dienophile, computational analysis can predict the preferred stereochemical outcome (endo vs. exo) by calculating the energies of the respective transition states.

Table 3: Predicted Regioselectivity in a Hypothetical Addition Reaction

| Product | Relative Energy of Transition State (kcal/mol) | Predicted Product Ratio |

| Isomer A | 0.0 | 95% |

| Isomer B | 2.5 | 5% |

Note: The values in this table are hypothetical and illustrate how computational data can be used to predict reaction outcomes.

Future Research Directions and Emerging Paradigms

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly guiding synthetic methodologies, aiming to reduce environmental impact and improve efficiency. jocpr.com Future research will likely focus on developing more sustainable pathways to 4-Bromo-2-(trifluoromethyl)phenylacetylene and its derivatives.

Key areas of investigation include:

Solvent-Free and Aqueous Media Reactions: A significant push is towards minimizing or eliminating hazardous organic solvents. jocpr.com Research into solvent-free synthesis, potentially utilizing mechanochemical methods like ball milling, presents a promising eco-friendly alternative to traditional solvent-based protocols. beilstein-journals.orgnih.govmdpi.com These solid-state methods can offer advantages in terms of reduced waste, shorter reaction times, and unique reactivity. beilstein-journals.org Additionally, exploring water as a solvent, despite the low solubility of many organic reagents, remains a key goal in green chemistry due to its non-toxic and non-flammable nature. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rasayanjournal.co.in Its application in the synthesis of precursors or in the coupling reactions of 4-Bromo-2-(trifluoromethyl)phenylacetylene could lead to significant reductions in reaction times and energy consumption, aligning with green chemistry principles. rasayanjournal.co.innih.gov

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a central tenet of green chemistry. Future synthetic strategies will aim to replace traditional multi-step processes that generate significant waste with more streamlined, atom-economical reactions. mdpi.com

| Approach | Principle | Potential Advantages for Synthesizing Phenylacetylenes |

|---|---|---|

| Mechanochemistry | Using mechanical force to induce chemical reactions, often solvent-free. colab.ws | Reduced solvent waste, potentially new reactivity and selectivity, energy efficiency. beilstein-journals.orgnih.gov |

| Microwave-Assisted Synthesis | Utilizing microwave energy to heat reactions rapidly and uniformly. rasayanjournal.co.in | Drastically reduced reaction times, improved yields, enhanced reaction control. nih.gov |

| Aqueous Synthesis | Using water as the reaction solvent. mdpi.com | Eliminates hazardous organic solvents, cost-effective, non-flammable, and environmentally benign. mdpi.com |

Development of Novel Catalytic Systems for Enhanced Reactivity

Catalysis is central to the synthetic utility of 4-Bromo-2-(trifluoromethyl)phenylacetylene, particularly in cross-coupling reactions like the Sonogashira coupling. researchgate.netnih.govnih.gov Future research will focus on creating more robust, efficient, and versatile catalytic systems.

Advanced Palladium and Copper Catalysts: The Sonogashira reaction traditionally employs a dual palladium and copper catalytic system. nih.gov A major research thrust is the development of copper-free Sonogashira reactions to avoid the formation of alkyne homocoupling byproducts and to simplify product purification. nih.govnih.gov This includes designing novel palladium precatalysts and ligands, such as N-heterocyclic carbenes (NHCs) and bulky phosphines, that facilitate the catalytic cycle without a copper co-catalyst, even at room temperature. researchgate.netnih.gov Research into heterogeneous, recyclable catalysts, such as palladium nanoparticles supported on various materials, is also crucial for improving the sustainability of these reactions. researchgate.netnih.gov

Transition-Metal-Catalyzed C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy. nih.gov Future work could explore the development of catalytic systems (e.g., using palladium, rhodium, or cobalt) capable of directly activating C-H bonds in the presence of the trifluoromethyl and bromo groups, enabling novel transformations and streamlining synthetic routes. nih.govyoutube.com

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and powerful method for generating reactive intermediates. nih.gov This approach has been successfully used for the trifluoromethylation of alkynes. organic-chemistry.orgnih.govacs.org Further research could harness photoredox catalysis to enable new types of reactions with 4-Bromo-2-(trifluoromethyl)phenylacetylene, potentially activating it towards unconventional coupling partners under mild conditions. organic-chemistry.org

| Catalytic System | Key Innovation | Advantage for Reactivity |

|---|---|---|

| Copper-Free Palladium Systems | Use of specialized ligands (e.g., bulky phosphines) to facilitate the catalytic cycle without Cu(I) co-catalysts. nih.govnih.gov | Prevents undesirable alkyne homocoupling, simplifies purification, and is beneficial for pharmaceutical applications. nih.gov |

| C-H Activation Catalysts (e.g., Pd, Co) | Enables direct functionalization of C-H bonds, avoiding pre-functionalized starting materials. nih.gov | Improves atom and step economy, allows for late-stage functionalization of complex molecules. |

| Photoredox Catalysts (e.g., Ru, Ir complexes) | Uses visible light to generate radical intermediates under mild, room-temperature conditions. nih.govprinceton.edu | Access to unique reaction pathways, high functional group tolerance, and enhanced control over reactivity. nih.govorganic-chemistry.org |

Exploration of Unconventional Reaction Pathways

Moving beyond traditional thermal methods, researchers are exploring alternative energy sources and reaction mechanisms to access novel chemical space and improve synthetic efficiency.

Electrochemical Synthesis: Electrochemistry offers a sustainable and powerful alternative to conventional synthesis, using electricity to drive reactions. acs.org This approach can provide precise control over redox processes under mild conditions. acs.orgnih.gov Future studies could develop electrochemical methods for the cross-coupling or functionalization of 4-Bromo-2-(trifluoromethyl)phenylacetylene, potentially avoiding the need for stoichiometric chemical oxidants or reductants and offering a greener synthetic route. acs.orgrsc.org

Mechanochemistry: As mentioned in the context of green chemistry, mechanosynthesis via ball milling represents an unconventional approach that can lead to different outcomes compared to solution-phase reactions. beilstein-journals.orgnih.govcolab.ws The high-energy environment inside a ball mill can overcome activation barriers and enable solvent-free transformations, making it a compelling area for future exploration in the synthesis and modification of halogenated phenylacetylenes. colab.wsbohrium.com

Photochemical Reactions: Beyond photoredox catalysis, direct photochemical activation of substrates can open up new reaction pathways. nih.gov Research into the photochemical behavior of 4-Bromo-2-(trifluoromethyl)phenylacetylene could reveal novel cycloaddition or isomerization reactions, leading to the synthesis of complex molecular architectures that are difficult to access through other means.

Integration into Advanced Functional Material Platforms

The specific combination of the alkyne, bromo, and trifluoromethyl functionalities makes 4-Bromo-2-(trifluoromethyl)phenylacetylene a highly attractive building block for advanced materials.

Organic Semiconductors: The trifluoromethyl group is a strong electron-withdrawing group that can significantly lower the HOMO and LUMO energy levels of a conjugated system. rsc.org This property is highly desirable for creating n-type organic semiconductors, which are essential for developing complementary circuits in organic electronics. pnnl.gov Future research will involve incorporating this unit into larger conjugated polymers and small molecules for applications in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). rsc.org The bromo-substituent provides a convenient handle for further polymerization or modification via cross-coupling reactions.

Fluorinated Polymers: Poly(phenylacetylene)s are a class of polymers with interesting optical and electronic properties. mdpi.com The incorporation of trifluoromethyl groups into the polymer backbone can enhance thermal stability, improve solubility, and tune the material's optoelectronic characteristics. rsc.orgmdpi.com 4-Bromo-2-(trifluoromethyl)phenylacetylene can serve as a key monomer in the synthesis of novel fluorinated polyacetylenes with tailored properties for specific applications in materials science. wasteless.bio

Liquid Crystals and Supramolecular Assemblies: The rigid rod-like structure of the phenylacetylene (B144264) unit, combined with the specific interactions afforded by the fluorine and bromine atoms, makes this compound a candidate for the design of liquid crystalline materials and complex supramolecular structures. The C-H···F interactions can play a crucial role in directing the solid-state packing and self-assembly of these molecules. rsc.org

| Material Platform | Role of 4-Bromo-2-(trifluoromethyl)phenylacetylene | Key Properties Conferred |

|---|---|---|

| Organic Electronics (e.g., OFETs) | Building block for n-type or ambipolar semiconducting polymers and small molecules. wasteless.bio | Lowered LUMO for efficient electron injection/transport, increased air stability. rsc.orgpnnl.gov |

| Fluorinated Polymers | Monomer for synthesizing substituted poly(phenylacetylene)s. mdpi.com | Enhanced thermal stability, modified solubility, tunable electronic and optical properties. rsc.org |

| Metal-Organic Frameworks (MOFs) | Functionalized organic linker. | Introduction of fluorine can modify pore environment, gas sorption properties, and catalytic activity. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Bromo-2-(trifluoromethyl)phenylacetylene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and Sonogashira coupling. For example, bromination of 2-(trifluoromethyl)phenol derivatives followed by acetylene introduction via palladium-catalyzed coupling. Key variables include catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvent polarity (DMF vs. THF), and temperature (60–100°C). Lower yields (<50%) are observed with bulky ligands due to steric hindrance, while polar aprotic solvents improve solubility of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, considering its electron-withdrawing substituents?

- Methodological Answer :

- ¹⁹F NMR : The CF₃ group exhibits a distinct singlet near δ -60 ppm, sensitive to electronic perturbations.

- ¹H NMR : The acetylene proton is often absent due to symmetry, but adjacent aromatic protons show splitting patterns indicative of substitution (e.g., doublet of doublets for meta-bromo and ortho-CF₃).

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for structural refinement. The bromine atom’s high electron density facilitates phase determination, while the CF₃ group’s disorder may require constrained refinement .

Advanced Research Questions

Q. How does the electronic structure of 4-Bromo-2-(trifluoromethyl)phenylacetylene influence its reactivity in cross-coupling reactions?

- Methodological Answer : The CF₃ group strongly withdraws electrons, activating the acetylene for nucleophilic attack while deactivating the aromatic ring toward electrophilic substitution. In Sonogashira couplings, this electronic profile favors oxidative addition with aryl halides but may require additives like CuI to stabilize intermediates. DFT calculations (B3LYP/6-31G*) reveal a LUMO localized on the acetylene, rationalizing its selectivity in alkyne-azide cycloadditions .

Q. What strategies resolve contradictions in catalytic efficiency when using this compound in heterogeneous vs. homogeneous systems?

- Methodological Answer : Discrepancies in turnover numbers (TONs) often arise from catalyst leaching in heterogeneous systems. To address this:

- Surface Analysis : XPS or TEM confirms metal nanoparticle stability on supports like CeO₂.

- Kinetic Studies : Compare Arrhenius plots for homogeneous (slope = Eₐ/R) and heterogeneous (diffusion-limited at high T) regimes.

- Leaching Tests : ICP-MS of reaction aliquots quantifies Pd loss, guiding support modification (e.g., SiO₂ functionalization with thiols) .

Q. How can computational modeling predict the compound’s efficacy in antifouling applications, given its structural analogs?

- Methodological Answer : Molecular docking (AutoDock Vina) evaluates binding to bacterial cytochrome c oxidase, a target of related pyrrole derivatives (e.g., Chlorfenapyr). The acetylene’s linear geometry may reduce steric clashes compared to bulkier groups in analogs. QSAR models highlight logP as critical; the compound’s calculated logP (~3.5) suggests moderate hydrophobicity, balancing biofilm penetration and environmental persistence .

Data Analysis and Optimization

Q. How do substitution patterns (e.g., Br vs. Cl) on the phenyl ring affect the compound’s thermal stability in material science applications?

- Methodological Answer :

- TGA/DSC : Bromine’s higher atomic mass increases decomposition onset temperatures (ΔT = +20°C vs. Cl analogs).

- Crystallinity : XRD shows Br-substituted derivatives form denser lattices (d-spacing = 4.2 Å vs. 4.5 Å for Cl), enhancing thermal resistance.

- DFT Simulations : Van der Waals interactions between Br and CF₃ groups contribute to lattice energy (ΔE = -15 kcal/mol) .

Q. What statistical approaches are used to optimize reaction yields when scaling up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : A central composite design evaluates factors like catalyst loading (5–10 mol%), temperature (70–90°C), and solvent ratio (DMF:H₂O = 9:1 to 5:1). Response surface models identify optimal conditions (e.g., 7.5 mol% Pd, 80°C, DMF:H₂O = 7:1) for 85% yield.

- PCA (Principal Component Analysis) : Reduces variables to critical factors (e.g., solvent polarity accounts for 72% variance) .

Structural and Mechanistic Insights

Q. How does the compound’s acetylene group facilitate click chemistry applications compared to alkyne analogs?

- Methodological Answer : The electron-deficient acetylene reacts faster in copper-free click reactions (k = 0.15 M⁻¹s⁻¹) due to strain in cyclooctyne partners. In situ IR monitors alkyne consumption (C≡C stretch at 2100 cm⁻¹), while MALDI-TOF confirms triazole product formation. Comparatively, terminal alkynes (e.g., phenylacetylene) require Cu catalysts, introducing biocompatibility issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。